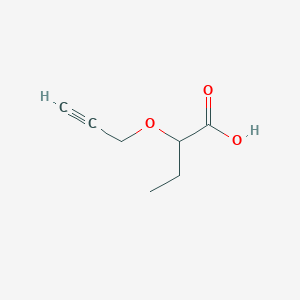

2-(Prop-2-ynyloxy)butanoic acid

Description

The Strategic Importance of Bifunctional Molecules in Chemical Synthesis

Bifunctional molecules are compounds that possess two distinct reactive sites. nih.gov This characteristic is of immense strategic importance in chemical synthesis for several reasons. It allows for sequential or one-pot reactions to build molecular complexity efficiently. One functional group can be used to anchor the molecule to a solid support or a larger molecule, while the other is available for further synthetic transformations.

In the realm of medicinal chemistry and drug discovery, bifunctional molecules are pivotal. They are the foundation for "chemical inducers of dimerization" (CIDs), which can bring two protein molecules together to elicit a specific biological response. nih.govresearchgate.net A prominent example is the development of Proteolysis Targeting Chimeric Molecules (PROTACs), which are heterobifunctional molecules that can selectively target proteins for degradation. nih.gov The general structure of these molecules often involves two different protein-binding moieties connected by a linker. nih.govnih.gov This modular design allows for the rational development of molecules with novel biological activities. The ability to connect two different entities is also exploited in the creation of drug hybrids and for strategies involving multivalency in toxin binding. nih.gov

Contextualization of Propargyl Ethers and Butanoic Acid Derivatives in Advanced Chemical Research

Propargyl ethers , characterized by the presence of a propargyl group (HC≡C-CH₂-), are highly versatile intermediates in organic synthesis. nih.gov The terminal alkyne of the propargyl group is amenable to a wide array of chemical transformations, including the Nobel Prize-winning "click chemistry" (specifically, the copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and various cyclization reactions. acs.org Propargyl ethers have been used to synthesize a variety of compounds, including fire-resistant thermosetting resins with high glass transition temperatures. rsc.orgrsc.org The synthesis of propargyl ethers is often achieved through a Williamson ether synthesis, reacting a suitable alcohol with a propargyl halide. rsc.org

Butanoic acid , also known as butyric acid, is a short-chain fatty acid. biointerfaceresearch.comnih.gov Its derivatives are the subject of extensive research due to their diverse biological activities. biointerfaceresearch.comnih.gov For instance, butanoic acid has been investigated as an antiviral agent and for its potential in preventing colorectal cancer, primarily through its action as a histone deacetylase (HDAC) inhibitor. biointerfaceresearch.com However, the therapeutic application of butanoic acid itself is limited by its short half-life. biointerfaceresearch.com This has spurred the development of various derivatives to improve its pharmacokinetic properties. biointerfaceresearch.com Butanoic acid and its derivatives are also important industrial chemicals, used in the preparation of esters for perfumes and flavorings, as well as in the production of polymers like cellulose (B213188) acetate (B1210297) butyrate. wikipedia.orgbyjus.com

Overview of Current Research Trends in Alkyne-Functionalized Organic Acids

The combination of an alkyne and a carboxylic acid within the same molecule, as seen in alkyne-functionalized organic acids, creates a powerful synthetic platform. Current research trends focus on leveraging this dual functionality for various applications.

One major trend is the use of these compounds in the synthesis of complex heterocyclic molecules through intramolecular cyclization reactions. nih.gov Gold-catalyzed cycloisomerization of alkynoic acids, for example, can lead to the formation of lactones, which are common structural motifs in natural products. nih.gov The regioselectivity of these cyclizations (e.g., 5-exo-dig vs. 6-endo-dig) can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Another significant area of research is the use of alkyne-functionalized organic acids as building blocks for creating libraries of diverse molecules through click chemistry. acs.org The carboxylic acid moiety can be used to attach the molecule to a scaffold or a biological target, while the alkyne is available for facile modification with a wide range of azide-containing molecules. acs.org This approach is particularly valuable in drug discovery and materials science for the rapid generation and screening of new functional molecules. acs.org Furthermore, transition-metal-catalyzed functionalization of the alkyne group with organoboron reagents is a growing area, providing access to stereochemically defined multisubstituted alkenes. acs.org

Defining the Academic Research Scope for 2-(Prop-2-ynyloxy)butanoic acid

The academic research scope for this compound is primarily centered on its utility as a bifunctional linker and building block in organic synthesis and medicinal chemistry. While specific studies on this exact molecule are not widely published, its structure suggests several potential avenues of investigation based on the known reactivity of its constituent functional groups.

Key Research Areas:

Synthesis of Heterocyclic Compounds: The molecule is a prime candidate for intramolecular cyclization reactions to form oxygen-containing heterocyclic systems. Depending on the reaction conditions and catalysts employed, various lactones and other related structures could be synthesized.

"Click" Chemistry Applications: The terminal alkyne allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This would enable its conjugation to a wide variety of molecules, including biomolecules, polymers, and fluorescent dyes. This is particularly relevant in the field of bioconjugation and materials science.

Development of PROTACs and Other Bifunctional Probes: Given the interest in bifunctional molecules for targeted protein degradation, this compound could serve as a linker scaffold. The carboxylic acid could be functionalized to bind to a target protein or a ligand for an E3 ubiquitin ligase, while the alkyne provides a handle for attaching the other binding moiety.

Polymer Synthesis: The dual functionality could be exploited in the synthesis of novel polymers. The carboxylic acid could be used in condensation polymerizations, while the alkyne groups could serve as sites for cross-linking or post-polymerization modification.

Below is a table summarizing the key properties of this class of compounds, using a related molecule as an example.

| Property | Value |

| IUPAC Name | 2-(Prop-2-yn-1-yloxy)butanoic acid |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| Key Functional Groups | Carboxylic Acid (-COOH), Alkyne (-C≡CH), Ether (-O-) |

| Primary Applications | Bifunctional Linker, Synthetic Building Block |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-ynoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-5-10-6(4-2)7(8)9/h1,6H,4-5H2,2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZYKPLTGOTDAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299694 | |

| Record name | 2-(2-Propyn-1-yloxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157984-71-8 | |

| Record name | 2-(2-Propyn-1-yloxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1157984-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Propyn-1-yloxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural elucidation of organic molecules like 2-(Prop-2-ynyloxy)butanoic acid. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete picture of the molecular framework can be assembled.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the various types of protons present in the molecule. The interpretation of these signals is based on their chemical environment, which influences their resonance frequency (chemical shift).

Alkyne Proton: The terminal alkyne proton (H-C≡) is anticipated to appear as a triplet in the region of 2-3 ppm. This characteristic chemical shift is due to the unique electronic environment of the sp-hybridized carbon atom. The splitting into a triplet arises from the long-range coupling with the two protons of the adjacent methylene group (-CH₂-).

Alpha-Carbon Proton: The proton attached to the alpha-carbon (the carbon adjacent to the carboxylic acid group) is expected to resonate as a triplet. Its chemical shift would be influenced by the neighboring ether and carboxylic acid functionalities.

Aliphatic Chain Resonances: The protons of the ethyl group within the butanoic acid chain will give rise to a characteristic quartet and triplet pattern. The methylene protons (-CH₂-) adjacent to the methyl group will appear as a sextet, while the terminal methyl protons (-CH₃) will be observed as a triplet. The methylene protons of the propargyl group will likely appear as a doublet.

A summary of the predicted ¹H NMR spectral data is presented in the interactive table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Alkyne H | ~2.5 | t (triplet) |

| Alpha-Carbon H | ~4.0 | t (triplet) |

| Propargyl CH₂ | ~4.2 | d (doublet) |

| Butanoic CH₂ | ~1.7 | sextet |

| Butanoic CH₃ | ~0.9 | t (triplet) |

| Carboxylic Acid OH | ~10-12 | s (singlet, broad) |

The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Carboxylic Acid Carbonyl: The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm, due to the strong deshielding effect of the two oxygen atoms.

Alkyne Carbons: The two sp-hybridized carbons of the alkyne group will resonate in the region of 70-80 ppm. The terminal alkyne carbon will have a slightly different chemical shift compared to the internal alkyne carbon.

Ether-Linked Carbons: The carbon atoms attached to the ether oxygen (the alpha-carbon of the butanoic acid moiety and the methylene carbon of the propargyl group) will be deshielded and are expected to appear in the range of 60-80 ppm.

Aliphatic Carbons: The remaining aliphatic carbons of the butanoic acid chain will have chemical shifts in the upfield region of the spectrum, typically between 10 and 40 ppm. bmrb.iodocbrown.infodocbrown.info

The predicted ¹³C NMR chemical shifts are summarized in the following interactive table.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~175 |

| C≡CH (Alkyne) | ~78 |

| C≡C H (Alkyne) | ~75 |

| C H-O (Alpha-Carbon) | ~70 |

| O-C H₂ (Propargyl) | ~60 |

| C H₂ (Butanoic) | ~25 |

| C H₃ (Butanoic) | ~10 |

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.netyoutube.comsdsu.edu For this compound, this technique would show cross-peaks between the alkyne proton and the propargyl methylene protons, as well as between the protons of the butanoic acid aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. youtube.comsdsu.eduyoutube.com This allows for the unambiguous assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.netyoutube.comsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different functional groups. For instance, an HMBC experiment would show a correlation between the propargyl methylene protons and the alpha-carbon of the butanoic acid, confirming the ether linkage.

Vibrational Spectroscopy for Functional Group Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net

Carboxylic Acid Group: This group will give rise to two very prominent absorptions. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration, broadened due to hydrogen bonding. researchgate.netdocbrown.info A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. researchgate.netresearchgate.net

Alkyne Group: The terminal alkyne will show a sharp, weak to medium intensity absorption band around 3300 cm⁻¹ due to the ≡C-H stretching vibration. The C≡C stretching vibration will appear as a weak, sharp band in the region of 2100-2140 cm⁻¹.

Ether Group: The C-O stretching vibration of the ether linkage will result in a strong absorption band in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

The expected FTIR absorption bands are summarized in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, Sharp |

| Alkyne | ≡C-H stretch | ~3300 | Medium, Sharp |

| Alkyne | C≡C stretch | 2100-2140 | Weak, Sharp |

| Ether | C-O stretch | 1000-1300 | Strong |

| Alkane | C-H stretch | 2850-3000 | Medium |

Raman spectroscopy provides complementary information to FTIR spectroscopy. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light.

Alkyne Group: The C≡C stretching vibration, which is often weak in the FTIR spectrum, typically gives a strong and sharp signal in the Raman spectrum in the 2100-2140 cm⁻¹ region. This is because the triple bond is highly polarizable.

Symmetrical Vibrations: Raman spectroscopy is particularly sensitive to non-polar and symmetrical vibrations. Therefore, the symmetric stretching and bending modes of the carbon backbone may be more prominent in the Raman spectrum compared to the FTIR spectrum.

Carboxylic Acid and Ether Groups: The C=O and C-O stretching vibrations will also be observable in the Raman spectrum, providing confirmatory evidence for the presence of these functional groups. researchgate.netresearchgate.netspectrabase.com

The combination of these advanced spectroscopic techniques allows for a thorough and unambiguous structural characterization of this compound, providing a detailed understanding of its molecular architecture.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) techniques offer valuable insights.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique suitable for analyzing polar molecules like carboxylic acids. This compound can be analyzed in both positive and negative ion modes.

In negative ion mode , the deprotonated molecule [M-H]⁻ is readily formed and is often the base peak. Collision-induced dissociation (CID) of this precursor ion would likely yield characteristic fragment ions. The fragmentation of carboxylic acids in negative mode is well-documented and can provide significant structural information nih.govcam.ac.uk.

In positive ion mode , protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺ can be observed nih.govnih.gov. The fragmentation of the protonated molecule is expected to proceed through several pathways dictated by the functional groups present: the carboxylic acid, the ether linkage, and the terminal alkyne.

Key expected fragmentation pathways include:

Decarboxylation: Loss of CO₂ (44 Da) from the parent ion.

Loss of water: A common fragmentation pathway for protonated carboxylic acids, leading to an [M+H-H₂O]⁺ ion docbrown.info.

Ether cleavage: Scission of the C-O bond can occur on either side of the ether oxygen, leading to fragments corresponding to the butanoic acid moiety and the propargyl group.

McLafferty rearrangement: A characteristic fragmentation for carboxylic acids with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond. For butanoic acid, this results in a prominent peak at m/z 60 docbrown.info. A similar rearrangement could be expected for the title compound.

A plausible fragmentation pattern based on the analysis of related structures is presented below.

| Plausible Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Ionization Mode |

| 143.0708 | [C₇H₁₁O₃]⁺ ([M+H]⁺) | Positive |

| 165.0528 | [C₇H₁₀O₃Na]⁺ ([M+Na]⁺) | Positive |

| 141.0554 | [C₇H₉O₃]⁻ ([M-H]⁻) | Negative |

| 125 | [M+H - H₂O]⁺ | Positive |

| 99 | [M+H - CO₂]⁺ | Positive |

| 60 | [C₂H₄O₂H]⁺ (from McLafferty rearrangement) | Positive |

| 39 | [C₃H₃]⁺ (Propargyl cation) | Positive |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is another powerful technique for molecular mass determination, particularly useful for complex mixtures and for molecules that are difficult to ionize by ESI. For small molecules like carboxylic acids, the choice of matrix is crucial to minimize background interference and promote efficient ionization nih.gov.

While direct analysis of this compound by MALDI-TOF is feasible, its terminal alkyne group offers a unique handle for chemical derivatization to enhance detection sensitivity. The copper(I)-catalyzed azide (B81097)–alkyne cycloaddition (CuAAC), a "click chemistry" reaction, can be employed to attach a permanently charged or easily ionizable tag to the molecule acs.orgacs.org. This strategy has been successfully used for the discovery of terminal alkyne-containing natural products in complex extracts acs.orgresearchgate.net. Similarly, the carboxylic acid group can be derivatized to improve MALDI analysis nih.gov.

This chemical labeling approach offers two main advantages:

Increased Ionization Efficiency: The introduction of a pre-charged moiety or a group with high proton affinity significantly enhances the signal intensity.

Specific Detection: In a complex matrix, this allows for the selective detection of the target alkyne-containing compound.

X-ray Crystallography for Three-Dimensional Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of Derivatives or Analogues

Obtaining single crystals of this compound suitable for X-ray diffraction may be challenging. However, analysis of its derivatives or structurally similar compounds (analogues) can provide valuable insights into its likely molecular conformation and packing arrangements nih.govmdpi.com. The crystal structure of a related compound, 2-(4-ethoxybenzylidene)butanoic acid, has been reported, revealing key structural features of the butanoic acid backbone researchgate.net. Similarly, the analysis of other butanoic acid derivatives provides a basis for understanding how these molecules arrange in a crystalline lattice mdpi.commdpi.com.

Below is a representative table of crystallographic data for an analogue, 2-(4-ethoxybenzylidene)butanoic acid, which illustrates the type of information obtained from such an analysis researchgate.net.

| Parameter | Value for 2-(4-Ethoxybenzylidene)butanoic acid |

| Chemical Formula | C₁₃H₁₆O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.234 (2) |

| b (Å) | 11.011 (2) |

| c (Å) | 10.168 (2) |

| β (°) ** | 109.11 (2) |

| Volume (ų) ** | 1188.1 (4) |

| Z | 4 |

Analysis of Intermolecular Interactions in Crystalline Structures (e.g., Hydrogen Bonding, Hirshfeld Surfaces)

The crystal packing of this compound would be dominated by intermolecular hydrogen bonds formed by the carboxylic acid groups libretexts.orgunacademy.com. Carboxylic acids typically form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of strong O-H···O=C hydrogen bonds, creating a characteristic R²₂(8) graph set motif researchgate.neted.ac.uk. This robust supramolecular synthon is a primary directing force in the crystal engineering of carboxylic acids ias.ac.in.

C-H···O Hydrogen Bonds: The ether oxygen and the carbonyl oxygen can act as acceptors for weaker hydrogen bonds from C-H donors.

π-Interactions: The carbon-carbon triple bond of the propargyl group could potentially engage in C-H···π interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice researchgate.net. The Hirshfeld surface is mapped with properties like dₙₒᵣₘ (a normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii sum, clearly identifying hydrogen bonds and other significant interactions. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of interactions present in the crystal researchgate.netnih.gov.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if synthesized enantioselectively)

This compound possesses a chiral center at the C2 position. If the compound is synthesized as a single enantiomer, Circular Dichroism (CD) spectroscopy is an essential technique for its stereochemical characterization. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The primary chromophore in the molecule responsible for a CD signal in the accessible UV range is the carboxyl group (-COOH). This group exhibits a weak n→π* electronic transition, typically observed around 210-220 nm nih.govresearchgate.net. The sign and intensity of the Cotton effect associated with this transition are sensitive to the stereochemistry at the adjacent chiral center.

Chemical Reactivity and Mechanistic Investigations of 2 Prop 2 Ynyloxy Butanoic Acid

Alkyne "Click" Chemistry and Cycloaddition Reactions

The terminal alkyne group is a gateway to a suite of highly efficient and selective reactions known as "click" chemistry. These reactions are characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097). rsc.orgbioclone.net For 2-(prop-2-ynyloxy)butanoic acid, the reaction proceeds reliably with various organic azides to yield 1,4-disubstituted triazoles. nih.gov

Optimization of the CuAAC reaction with this substrate typically involves careful selection of the copper source, a reducing agent to maintain copper in the +1 oxidation state, and a stabilizing ligand.

Copper Source: Copper(II) sulfate (B86663) (CuSO₄) in conjunction with a reducing agent like sodium ascorbate (B8700270) is a common and convenient choice. nih.gov Alternatively, air-stable Cu(I) salts such as CuI or CuBr can be used directly. acs.org

Ligands: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing disproportionation, and increasing reaction efficiency. escholarship.org Tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are highly effective ligands.

Solvents: The reaction is robust and can be performed in a wide range of solvents, including mixtures of water and t-butanol, DMSO, and DMF, making it suitable for a variety of substrates. bioclone.net

Scope: The reaction is tolerant of the ether linkage and the carboxylic acid group within this compound. It can be successfully performed with a wide array of azides, including small organic azides, and azide-functionalized biomolecules and polymers. This broad scope allows for its use in diverse applications, from drug discovery to materials science. rsc.org The table below summarizes typical conditions and outcomes.

| Azide Substrate | Catalyst System | Solvent | Yield (%) | Reference |

| Benzyl Azide | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | >95 | nih.gov |

| Azido-functionalized PEG | CuBr/THPTA | H₂O/DMSO | >90 | escholarship.org |

| 1-Azidoadamantane | CuI/DIPEA/HOAc | CH₂Cl₂ | ~96 | organic-chemistry.org |

| Methyl 4-azidobutanoate | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | >95 | nih.gov |

This table presents representative data for CuAAC reactions involving terminal alkynes and various azides under optimized conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne click reaction. It relies on the high ring strain of a cyclic alkyne, such as a cyclooctyne, to react with azides without the need for a catalyst. researchgate.net This catalyst-free nature makes SPAAC highly valuable for applications in living systems where copper toxicity is a concern. researchgate.net

The terminal alkyne of this compound is linear and unstrained, and therefore, it cannot directly participate in SPAAC. However, its other functional handle, the carboxylic acid, allows it to be readily conjugated to molecules that do contain a strained alkyne. For example, the carboxylic acid can be activated and coupled with an amine-functionalized dibenzocyclooctyne (DBCO) derivative. This creates a new molecular entity that incorporates the this compound scaffold and is now reactive towards azides via the SPAAC mechanism. This strategy allows the molecule to be used as a linker to introduce the propargyl group for subsequent, secondary click reactions.

The thiol-yne reaction is another powerful click reaction that involves the addition of a thiol across an alkyne. wikipedia.org This reaction can be initiated by radicals (e.g., using AIBN or UV light) or by nucleophilic catalysis. rsc.orgresearchgate.net

Mechanism and Regioselectivity:

Radical-mediated Thiol-Yne: The reaction proceeds via a free-radical chain mechanism. A thiyl radical adds to the alkyne, generating a vinyl sulfide (B99878) radical intermediate. rsc.org This intermediate can then abstract a hydrogen from another thiol molecule to yield the vinyl sulfide product and propagate the radical chain. A key feature is that the terminal alkyne in this compound can undergo a second addition, reacting with two thiol molecules to form a 1,2-dithioether product. The initial addition typically follows anti-Markovnikov selectivity. wikipedia.org

Nucleophilic Thiol-Yne: In the presence of a base, a thiolate anion can act as a nucleophile and attack the alkyne. nih.gov This pathway is particularly efficient for alkynes activated by an adjacent electron-withdrawing group. nih.govacs.org While the alkyne in this compound is not directly activated, nucleophilic addition can still occur under appropriate basic conditions, often yielding a mixture of E/Z isomers of the vinyl sulfide. acs.org

This dual reactivity allows for the creation of either vinyl sulfides or saturated dithioethers, providing a versatile method for conjugation and the synthesis of complex polymers and materials. researchgate.net

Carboxylic Acid Reactivity: Nucleophilic Acyl Substitution and Beyond

The carboxylic acid group provides a second, orthogonal site for chemical modification, primarily through nucleophilic acyl substitution reactions such as esterification and amidation.

Esterification: this compound can be readily converted to its corresponding esters via classic methods like Fischer esterification. This involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. jchr.org The reaction is a reversible equilibrium, and yields can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. jptcp.com The reaction follows second-order kinetics. jchr.org The propargyl ether group is stable under these conditions.

Amidation: The formation of amides from this compound requires reacting it with a primary or secondary amine. Direct thermal condensation is possible but often requires high temperatures (e.g., 160 °C). organic-chemistry.org More commonly, the carboxylic acid is first activated using a coupling reagent (e.g., DCC, EDC, HATU) to form a highly reactive intermediate, which is then readily attacked by the amine to form the stable amide bond. youtube.com This two-step, one-pot procedure is highly efficient and proceeds under mild conditions.

The kinetics and thermodynamics of these reactions are comparable to those of similar butanoic acid derivatives. The table below shows representative kinetic data for the esterification of n-butyric acid, which serves as a reasonable model for the behavior of this compound.

| Reactants | Temperature (°C) | Catalyst (H₂SO₄ wt%) | Forward Rate Constant (k₁) (L/mol·min) | Backward Rate Constant (k₂) (L/mol·min) | Reference |

| n-Butyric Acid + 2-Propanol | 50 | 1.0 | 0.0018 | 0.0007 | jptcp.comjptcp.com |

| n-Butyric Acid + 2-Propanol | 60 | 1.0 | 0.0025 | 0.0010 | jptcp.comjptcp.com |

| n-Butyric Acid + 2-Propanol | 70 | 1.0 | 0.0034 | 0.0014 | jptcp.comjptcp.com |

| n-Butyric Acid + 2-Propanol | 60 | 2.0 | 0.0049 | 0.0020 | jchr.orgjptcp.com |

| n-Butyric Acid + 2-Propanol | 60 | 3.0 | 0.0072 | 0.0030 | jchr.orgjptcp.com |

This table shows the effect of temperature and catalyst concentration on the forward and reverse rate constants for a model esterification reaction.

The potential for intramolecular cyclization of this compound is an interesting aspect of its reactivity. Such a reaction would involve the nucleophilic carboxylic acid group (or its conjugate base, the carboxylate) attacking the electrophilic alkyne. The feasibility of such ring closures can be predicted by Baldwin's Rules. wikipedia.org

For this compound, two primary cyclization pathways could be envisioned, both involving the attack of the carboxylate oxygen:

6-endo-dig: Attack on the internal carbon of the alkyne (C-3 of the propargyl group) would lead to a six-membered ring. This is classified as a 6-endo-dig cyclization. According to Baldwin's rules, 6-endo-dig cyclizations are generally favored. scribd.comresearchgate.net

5-exo-dig: Attack on the terminal carbon of the alkyne (C-1 of the propargyl group) would form a five-membered ring containing an exocyclic double bond. This is a 5-exo-dig process, which is also favored by Baldwin's rules. wikipedia.orgresearchgate.net

While both pathways are stereoelectronically allowed, the 5-exo-dig pathway is often kinetically preferred in related systems. researchgate.net However, such intramolecular cyclizations of alkoxy acids onto unactivated alkynes are not common and typically require metal catalysis (e.g., with gold, palladium, or copper catalysts) to activate the alkyne towards nucleophilic attack. Under standard conditions, intermolecular reactions (like esterification or amidation) are significantly faster and would be the dominant reaction pathway. The formation of a six-membered lactone via an intramolecular reaction would likely require specific catalytic conditions to promote this less common reaction pathway over competing intermolecular processes. youtube.com

Metal-Catalyzed Transformations Involving the Alkyne Moiety

The terminal alkyne of this compound is a site of high reactivity, amenable to a range of metal-catalyzed reactions. Gold and palladium catalysts, in particular, have been extensively used to mediate the transformation of similar propargylic systems.

Gold-Catalyzed Cyclizations and Rearrangements

Gold catalysts, known for their strong affinity for alkynes (alkynophilicity), are potent promoters of cyclization and rearrangement reactions. researchgate.net While direct studies on this compound are not available, the reactivity of analogous systems suggests several potential pathways.

One plausible transformation is an intramolecular hydroalkoxylation/cyclization. In related 2-alkynyl-1,5-diols, gold(I) chloride has been shown to catalyze cycloisomerization to form olefin-containing spiroketals. beilstein-journals.org A proposed mechanism involves the activation of an oxygen atom by the gold catalyst, which facilitates its addition to the alkyne. beilstein-journals.org For this compound, the ether oxygen could potentially act as an internal nucleophile, attacking the gold-activated alkyne. However, the formation of the resulting small ring would be sterically and electronically demanding.

A more likely scenario involves the participation of the carboxylic acid moiety. Gold(I) catalysts can activate the alkyne towards nucleophilic attack by the carboxylate. This could initiate a cascade of reactions, potentially leading to the formation of lactones or other heterocyclic structures. Research on the gold-catalyzed cyclization of alkyne alcohols has demonstrated the efficient and regioselective formation of six- and seven-membered cyclic ethers. nih.gov This suggests that the ether oxygen in this compound could participate in similar cyclization processes, leading to functionalized bicyclic ether systems. nih.gov

Furthermore, gold catalysis is known to promote complex rearrangements. For instance, gold-catalyzed reactions of propargyl esters can proceed through beilstein-journals.orgclockss.org-acyloxy rearrangements to form gold vinylcarbene intermediates, which can then undergo further transformations. While our subject molecule is a propargyl ether, the fundamental principles of alkyne activation by gold could lead to analogous skeletal rearrangements, expanding the structural diversity of potential products.

Palladium-Catalyzed Domino Reactions with Propargylic Systems

Palladium catalysts are workhorses in organic synthesis, renowned for their ability to orchestrate domino reactions—multi-step transformations that occur in a single pot. These reactions offer a highly efficient means of building molecular complexity. For propargylic systems like this compound, palladium catalysis can unlock a variety of reaction cascades.

Drawing parallels from the literature, one can envision several potential domino reaction pathways. For example, palladium-catalyzed oxidative domino reactions have been developed for the diastereoselective construction of alkyne-substituted cyclopentenol (B8032323) compounds from enallenes. nih.govdiva-portal.org These processes often involve the generation of a vinyl-palladium intermediate that can undergo subsequent transformations. nih.govdiva-portal.org In the case of this compound, a similar palladium-catalyzed process could be initiated, potentially involving the ether oxygen or the carboxylate as internal nucleophiles.

The versatility of palladium catalysis is further highlighted by the ability to control reaction outcomes by tuning reaction parameters. Studies have shown that from a single set of substrates and reagents—internal alkynes and hindered Grignard reagents—two distinct domino reactions can be achieved by modifying the ligand and reaction temperature, leading to either polysubstituted indenes or cis-stilbenes. nih.gov This principle of "reaction steering" could be applied to this compound, where subtle changes in the palladium catalyst system (e.g., the choice of ligand) or reaction conditions could direct the transformation towards different product scaffolds.

Furthermore, palladium-catalyzed domino reactions have been employed for the post-functionalization of complex molecules, such as the synthesis of benzo[a]-fused BODIPYs from 2-bromo-BODIPYs and diarylethynes. rsc.org This demonstrates the potential of palladium catalysis to be applied in the later stages of a synthetic sequence to modify the propargyl group of this compound.

Stereochemical Considerations and Enantioselective Transformations of the Butanoic Acid Chiral Center

The butanoic acid portion of this compound possesses a stereogenic center at the C2 position. The control of this stereocenter is crucial for applications where specific enantiomers are required, such as in medicinal chemistry or materials science. While no enantioselective syntheses or resolutions have been reported specifically for this compound, established methodologies for analogous α-alkoxy and α-aryloxy carboxylic acids provide a roadmap for accessing enantiomerically pure forms of this compound.

One of the most common strategies for separating enantiomers is kinetic resolution . This technique relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. A study on the kinetic resolution of the closely related racemic 2-aryloxybutanoic acid demonstrated the effectiveness of this approach. clockss.org Using a chiral acyl-transfer catalyst, (+)-benzotetramisole, in the presence of pivalic anhydride (B1165640) and an achiral alcohol, the racemic acid was successfully resolved into its constituent enantiomers with high selectivity. clockss.org The following table summarizes the key findings for the resolution of a similar compound, 2-(o-phenylphenoxy)butanoic acid.

| Entry | Reactant | Catalyst | Yield of (S)-ester (%) | ee of (S)-ester (%) | Yield of (R)-acid (%) | ee of (R)-acid (%) | Selectivity (s) |

| 1 | rac-2-(o-phenylphenoxy)propanoic acid | (+)-BTM | 48 | 96 | 49 | 92 | 131 |

| 2 | rac-2-(o-phenylphenoxy)butanoic acid | (+)-BTM | ~20 | N/A | N/A | N/A | N/A |

Data adapted from a study on the kinetic resolution of 2-aryloxyalkanoic acids. clockss.org N/A: Not available.

The data indicates that while the resolution of the propanoic acid analog was highly successful, the butanoic acid derivative showed significantly lower conversion, suggesting that the longer alkyl chain impacts the efficiency of the resolution under these specific conditions. clockss.org Further optimization of the catalyst and reaction conditions would likely be necessary for an efficient resolution of this compound. Similar kinetic resolution strategies have been successfully applied to a variety of α-substituted carboxylic acids, including α-aryl-2-fluoropropanoic acids. researchgate.netnih.govresearchgate.net

Another powerful approach is asymmetric synthesis , where a chiral catalyst or auxiliary is used to directly produce one enantiomer in excess. For instance, the asymmetric hydrogenation of β-aryloxy-α,β-unsaturated esters, using a rhodium catalyst with a chiral phosphine (B1218219) ligand (Walphos W008-1), has been shown to produce chiral β-aryloxycarboxylic esters with high enantioselectivity. nih.gov A similar strategy could be envisioned where a precursor to this compound is synthesized via an enantioselective catalytic reaction.

Chemoenzymatic methods also offer a green and highly selective alternative for producing enantiopure compounds. The combination of a biocatalytic asymmetric reduction of a C=C double bond with subsequent chemical transformations has been successfully employed for the synthesis of various enantioenriched aryloxyalkanoic acids. researchgate.net This approach often utilizes whole-cell biocatalysts, avoiding the need for purified enzymes. researchgate.net

Finally, the use of chiral auxiliaries is a classic and reliable method for controlling stereochemistry. tcichemicals.com A chiral auxiliary can be temporarily attached to the butanoic acid backbone, directing subsequent reactions to occur stereoselectively. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

Computational Chemistry and Theoretical Characterization

Electronic Structure and Molecular Geometry Investigations

Computational studies offer a powerful lens through which to examine the fundamental electronic and structural properties of 2-(Prop-2-ynyloxy)butanoic acid. These theoretical approaches provide a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic structure of molecules. For derivatives of butanoic acid, DFT calculations, particularly using the B3LYP functional with a 6-31+G(d) basis set, are commonly utilized for geometry optimization to determine the most stable, lowest-energy molecular structure. biointerfaceresearch.com This process involves calculating the electron density to derive the molecule's energy and, consequently, its optimized geometry. Such calculations are foundational for understanding the structural parameters and for subsequent analyses of the molecule's properties. biointerfaceresearch.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and the interactions between different parts of a molecule. biointerfaceresearch.com This analysis can reveal the delocalization of electron density, which is crucial for understanding a molecule's stability and reactivity.

In related butanoic acid derivatives, NBO analysis has been performed to identify key intramolecular interactions. biointerfaceresearch.com This involves examining the stabilization energies arising from hyperconjugative interactions, such as the transfer of electron density from a donor orbital to an acceptor orbital. These interactions, often denoted as E(2), quantify the stabilization energy and provide insight into the charge delocalization within the molecule. For instance, in similar systems, significant stabilization energies are observed from the interaction between lone pair orbitals and antibonding orbitals, indicating intramolecular charge transfer.

Table 1: Hypothetical NBO Analysis Data for this compound (Note: As specific data for the target molecule is not available, this table is illustrative of typical NBO analysis results.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O(ether) | σ(C-C) | 5.4 | Hyperconjugation |

| LP(2) O(carbonyl) | σ(C-O) | 2.8 | Hyperconjugation |

| σ(C-H) | σ*(C-C) | 1.9 | Hyperconjugation |

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

For various butanoic acid derivatives, the HOMO and LUMO energies have been calculated to analyze intramolecular charge transfer. biointerfaceresearch.com The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. Typically, the HOMO is located on electron-rich regions, while the LUMO is found on electron-deficient areas.

Table 2: Hypothetical FMO Properties for this compound (Note: This table illustrates typical FMO data as specific values for the target molecule are not available.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.8 |

| ELUMO | -0.5 |

| Energy Gap (ΔE) | 6.3 |

Theoretical Spectroscopic Property Prediction

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

While experimental NMR data for butanoic acid is available, theoretical simulations can provide a deeper understanding of the relationship between molecular structure and spectral features. docbrown.info Quantum chemistry methods, including DFT, can be used to predict the 1H and 13C NMR chemical shifts and coupling constants. biointerfaceresearch.com These calculations are typically performed on the optimized molecular geometry and can help in the assignment of complex spectra. For butanoic acid, the proton NMR spectrum shows distinct signals for the different hydrogen environments, and simulations can replicate the splitting patterns and chemical shifts observed experimentally. docbrown.info

Theoretical calculations can simulate the vibrational spectra (FTIR and Raman) of molecules. By calculating the harmonic vibrational frequencies at the DFT level of theory, a theoretical spectrum can be generated. biointerfaceresearch.com For butanoic acid, the experimental FTIR spectrum shows characteristic absorption bands for the O-H stretching of the carboxylic acid group (a broad band around 2500-3300 cm⁻¹) and the C=O stretching of the carbonyl group (around 1710-1760 cm⁻¹). researchgate.netdocbrown.info Theoretical predictions can help to assign these and other vibrational modes to specific atomic motions within the molecule. Comparing the calculated spectra with experimental data can also serve to validate the accuracy of the computational model.

Analysis of Non-Covalent Interactions and Supramolecular Assembly

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map of this compound reveals distinct regions of positive, negative, and neutral electrostatic potential.

The regions of negative potential, typically colored in shades of red and yellow, are concentrated around the oxygen atoms of the carboxyl group and the ether linkage. These areas indicate a high electron density and are susceptible to electrophilic attack. Conversely, the regions of positive potential, depicted in blue, are located around the hydrogen atoms, particularly the acidic proton of the carboxyl group, making these sites prone to nucleophilic attack. The alkyne group also contributes to the electronic landscape of the molecule, with the triple bond exhibiting a region of negative potential above and below the bond axis.

| Region | Color Code | Electrostatic Potential | Reactivity |

| Carboxyl Oxygen | Red | Negative | Prone to electrophilic attack |

| Ether Oxygen | Yellow/Orange | Negative | Prone to electrophilic attack |

| Carboxyl Hydrogen | Blue | Positive | Prone to nucleophilic attack |

| Alkyne Triple Bond | Green/Yellow | Slightly Negative | Can interact with electrophiles |

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Plots

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution and characterizing chemical bonds and non-covalent interactions. In the context of this compound, QTAIM analysis can identify bond critical points (BCPs) associated with hydrogen bonds and other weak interactions that dictate its supramolecular structure.

Noncovalent Interaction (NCI) plots complement QTAIM by providing a visual representation of the regions of non-covalent interactions. These plots distinguish between attractive and repulsive interactions, with large, low-density spikes indicating strong attractive forces like hydrogen bonds, while broader, lower-density regions can signify weaker van der Waals interactions. For this compound, NCI plots would likely reveal significant attractive interactions associated with the hydrogen bonding of the carboxylic acid group and weaker interactions involving the propargyl group.

Intermolecular Hydrogen Bonding and Stacking Interactions

The carboxylic acid moiety of this compound is a primary driver of its supramolecular assembly through the formation of strong intermolecular hydrogen bonds. nih.gov Carboxylic acids are well-known to form cyclic dimers in the gas phase and in nonpolar solvents, where two molecules are held together by two hydrogen bonds between their carboxyl groups. nih.gov This dimerization significantly influences the physical properties of the compound.

Reaction Mechanism Studies and Transition State Analysis

Computational studies on the reaction mechanisms involving this compound can elucidate the pathways of its chemical transformations. For instance, the propargyl ether group can undergo various reactions, such as rearrangements and additions. Theoretical calculations can map the potential energy surface for these reactions, identifying transition states and intermediates.

One area of interest is the Claisen rearrangement of aryl propargyl ethers, a process that has been investigated computationally. researchgate.net Although this compound is not an aryl ether, analogous rearrangement pathways could be explored theoretically. Furthermore, the reactivity of the alkyne group towards additions and cycloadditions can be modeled to predict reaction outcomes and selectivities. Transition state analysis provides crucial information about the activation energies of these processes, which is essential for understanding their kinetics.

Assessment of Global Reactivity Parameters and Stability

Global reactivity descriptors, derived from Density Functional Theory (DFT), offer a quantitative measure of a molecule's stability and reactivity. researchgate.netmdpi.com These parameters are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Key global reactivity parameters for this compound would include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher value indicates greater stability.

Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

| Parameter | Formula | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |

Exploration of Advanced Optical Properties (e.g., Non-Linear Optics)

Molecules containing extended π-systems, such as the propargyl group, can exhibit interesting optical properties, including non-linear optical (NLO) behavior. jhuapl.edu NLO materials have applications in various technologies, including optical communications and data storage. jhuapl.edu The response of a material to an applied electric field is not always linear, and NLO effects arise from the higher-order terms in the expansion of the molecular polarization.

Computational methods can be employed to calculate the hyperpolarizabilities of this compound, which are indicative of its NLO properties. The presence of the propargyl group, with its triple bond, can contribute to the delocalization of electrons and enhance the NLO response. Theoretical predictions can guide the experimental investigation of this compound for potential applications in photonics and optoelectronics.

Research Applications and Advanced Chemical Materials

Role as Versatile Linkers in Functional Molecule Design

Linker molecules are crucial for connecting different molecular components, such as a targeting moiety and a therapeutic payload. The combination of an alkyne for click chemistry and a carboxylic acid for standard conjugation makes 2-(Prop-2-ynyloxy)butanoic acid a potentially valuable heterobifunctional linker.

Design and Synthesis of Conjugates for Chemical Biology Probes (focusing on chemical linking strategies)

In the design of chemical biology probes, a linker must covalently connect a reporter tag (like a fluorophore or biotin) to a molecule that targets a specific biological entity. The alkyne group of this compound is ideally suited for this purpose via click chemistry, a reaction known for its high yield, biocompatibility, and specificity. organic-chemistry.orgsigmaaldrich.comnih.gov

A general strategy would involve two steps:

The carboxylic acid of this compound would be activated and reacted with an amine or hydroxyl group on a targeting ligand (e.g., a peptide, inhibitor, or metabolite) to form a stable amide or ester bond.

The resulting alkyne-functionalized ligand could then be "clicked" onto an azide-modified reporter molecule (e.g., Azide-Fluorophore 488). This modular approach allows for the easy combination of various ligands and reporters.

While this strategy is widely used with other alkyne-containing linkers, specific examples detailing the performance or synthesis of probes using this compound are not found in the reviewed literature.

Development of Chemically Controlled Release Systems (e.g., cleavable linkers)

Cleavable linkers are designed to be stable in one environment (e.g., in circulation in the bloodstream) but break under specific conditions (e.g., inside a target cell) to release a payload. broadpharm.comnih.gov These linkers can be sensitive to pH, redox potential, or specific enzymes. conju-probe.comrsc.org

The core structure of this compound itself is generally stable. To function as a cleavable linker system, it would need to be incorporated into a larger, stimuli-responsive construct. For example, the butanoic acid chain could be part of a linker that includes a cleavable moiety, such as a disulfide bond (cleaved by reducing agents like glutathione) or a specific peptide sequence (cleaved by proteases like cathepsin B). nih.gov Prodrugs are often designed with such cleavable linkers to improve their therapeutic index. nih.gov Although the development of such systems is an active area of research, no studies have been identified that specifically utilize this compound for this purpose.

Contributions to Polymer and Materials Science

The terminal alkyne group makes this compound a valuable monomer or functionalizing agent for creating advanced polymers.

Incorporation into Functionalized Polymers via Click Polymerization

Click polymerization, particularly CuAAC, is a powerful method for creating well-defined polymers and for post-polymerization functionalization. researchgate.net A monomer like this compound could be used in several ways:

As a comonomer: It could be copolymerized with other monomers to introduce pendant alkyne groups along a polymer backbone. These alkyne groups would then be available for subsequent "clicking" with azide-functionalized molecules, allowing for the creation of polymers with tailored properties.

As a functional initiator or terminator: It could be used to start or end a polymerization reaction, resulting in a polymer chain with a single alkyne group at one end.

Synthesis of Crosslinked Polymeric Architectures (e.g., hydrogels, micelles) for Controlled Delivery Platforms

Hydrogels and micelles are important platforms for controlled drug delivery. nih.gov The functional groups on this compound could contribute to the formation of these structures.

Hydrogels: Hydrogels are crosslinked polymer networks that can absorb large amounts of water. nih.gov If this compound is incorporated into polymer chains, the alkyne groups can serve as points for crosslinking. By adding a molecule with two or more azide (B81097) groups, a hydrogel can be formed via click chemistry. The density of crosslinking, which affects the hydrogel's swelling and release properties, could be controlled by the concentration of the alkyne monomer.

Micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solutions. A polymer block containing the relatively hydrophobic this compound could form the core of a micelle, while being attached to a hydrophilic block (like polyethylene (B3416737) glycol). The alkyne groups within the core could be used to click-conjugate hydrophobic drugs.

Again, these applications are theoretically sound and demonstrated for other alkyne-containing building blocks, but specific data for this compound are absent from the available literature.

Catalytic Support and Novel Reaction Media Development

There is no information in the searched literature to suggest that this compound has been investigated or used as a catalytic support or as a component in the development of novel reaction media. Its primary utility, based on its structure, lies in its role as a bifunctional linker for conjugation and polymerization.

Application in Micellar Catalysis as a Co-catalyst or Structural Component

While direct applications of this compound in micellar catalysis are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest its potential utility in this field. Micellar catalysis utilizes surfactant assemblies to create microreactors in solution, enhancing reaction rates and selectivity. The carboxylic acid group of this compound can act as a hydrophilic head, while the butoxy chain serves as a hydrophobic tail, allowing for its potential incorporation into micellar aggregates.

The terminal alkyne group offers a reactive handle for post-assembly functionalization via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would enable the covalent attachment of catalytically active species or other functional molecules to the micelle structure, creating tailored catalytic systems.

The potential roles of this compound in micellar catalysis can be summarized as follows:

As a co-surfactant: It could be incorporated into micelles formed by conventional surfactants to modify the properties of the micellar interface, influencing substrate binding and reaction environment.

As a reactive building block: The alkyne group allows for the construction of more complex surfactant architectures with embedded catalytic functionalities.

Further research is required to fully explore and validate the application of this compound in micellar catalysis.

Precursor for Ligand Scaffolds in Homogeneous and Heterogeneous Catalysis

The structure of this compound is well-suited for its use as a precursor in the synthesis of specialized ligands for both homogeneous and heterogeneous catalysis. The terminal alkyne and carboxylic acid groups provide two distinct points for chemical modification, allowing for the construction of a wide variety of ligand scaffolds.

In homogeneous catalysis , the carboxylic acid can be used to anchor the molecule to a metal center, while the alkyne can be modified to introduce additional donor atoms, such as phosphorus, nitrogen, or sulfur, leading to the formation of bidentate or polydentate ligands. For instance, the alkyne can undergo hydrophosphination to introduce a phosphine (B1218219) group, a common coordinating group in transition metal catalysis.

In heterogeneous catalysis , the carboxylic acid can be used to immobilize the molecule onto a solid support, such as silica (B1680970) or alumina. The alkyne group can then be used to chelate a catalytically active metal species or to further functionalize the surface. This approach allows for the creation of single-site heterogeneous catalysts, which can combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

The versatility of this compound as a ligand precursor is highlighted in the following table:

| Functional Group | Potential Reaction for Ligand Synthesis | Resulting Ligand Feature |

| Carboxylic Acid | Amidation, Esterification | Introduction of chiral auxiliaries, secondary binding sites |

| Terminal Alkyne | "Click" Chemistry (CuAAC) | Attachment of azido-functionalized donor groups |

| Terminal Alkyne | Sonogashira Coupling | Extension of the ligand backbone with aryl or vinyl groups |

| Terminal Alkyne | Hydrophosphination | Introduction of phosphine donor groups |

Academic Patent Review and Innovations

A review of academic and patent literature reveals the innovative potential of compounds structurally related to this compound, particularly in the fields of materials science and organic synthesis. While patents specifically claiming this compound are not prominent, the underlying chemical functionalities are featured in numerous inventions.

Innovations often center on the use of the propargyl ether moiety as a versatile building block. The terminal alkyne is frequently exploited for its ability to participate in polymerization reactions and in the post-synthesis modification of polymers and surfaces through "click" chemistry.

A key area of innovation involves the development of novel monomers for advanced polymers. The propargyl group can be polymerized through various methods, leading to materials with unique thermal and electronic properties. The presence of the butanoic acid side chain could impart functionality such as improved solubility, adhesion, or the ability to coordinate metal ions.

The following table summarizes patented or innovative applications of structurally similar compounds:

| Innovation Area | Description | Potential Role of this compound |

| Functional Polymers | Development of polymers with reactive side chains for cross-linking or surface modification. | The alkyne group serves as a reactive site for creating networked polymer structures or for attaching biomolecules. |

| Organic Synthesis | Use as a building block in the total synthesis of complex natural products. | The combination of chirality and two reactive functional groups makes it a valuable intermediate. |

| Surface Modification | Anchoring of functional molecules to surfaces to alter their properties (e.g., wettability, biocompatibility). | The carboxylic acid can bind to metal oxide surfaces, while the alkyne is available for further reaction. |

While direct patenting of this compound itself may be limited, its role as a key intermediate in the synthesis of more complex, patentable molecules is a significant area of its application. Further research and development will likely lead to new and unforeseen innovations based on this versatile chemical scaffold.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Asymmetric Synthesis and Chiral Recognition of 2-(Prop-2-ynyloxy)butanoic acid

The biological and material properties of chiral molecules are often enantiomer-dependent. Consequently, the development of efficient methods for the asymmetric synthesis of this compound is a critical first step. Future research will likely focus on stereoselective synthetic routes to obtain enantiomerically pure forms of the acid.

Asymmetric Synthesis: Strategies for asymmetric synthesis could involve the use of chiral auxiliaries, organocatalysis, or metal-catalyzed asymmetric hydrogenation of a corresponding unsaturated precursor. For instance, the alkylation of a chiral enolate derived from a butanoic acid derivative with a propargyl halide is a plausible approach. Another avenue is the kinetic resolution of the racemic acid, a technique that separates enantiomers based on their differential reaction rates with a chiral resolving agent. nih.govlibretexts.org The most common method involves forming diastereomeric salts with a chiral base, which can then be separated by crystallization. wikipedia.org

Chiral Recognition: Once enantiomerically pure samples are available, the development of systems for their chiral recognition will be essential. This involves designing and synthesizing host molecules, such as cyclodextrins or synthetic receptors, that can selectively bind to one enantiomer over the other. Such recognition is fundamental for applications in chiral separations, sensing, and understanding biological interactions. The carboxylic acid group provides a key interaction point for the design of receptors based on hydrogen bonding.

| Chiral Resolution Technique | Description | Common Reagents/Methods |

| Diastereomeric Salt Formation | The racemic acid is reacted with a chiral base to form diastereomeric salts, which have different physical properties and can be separated by crystallization. wikipedia.org | Chiral amines like brucine, strychnine, or (R/S)-1-phenylethylamine. libretexts.org |

| Kinetic Resolution | The enantiomers of the racemic mixture react at different rates with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer from the product. nih.gov | Chiral acyl-transfer catalysts in the presence of an achiral acid and anhydride (B1165640). nih.gov |

| Chiral Chromatography | The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. | Chiral stationary phases based on polysaccharides or cyclodextrins. |

Integration into Dynamic Covalent Chemistry (DCC) Systems

Dynamic covalent chemistry (DCC) utilizes reversible reactions to create complex, self-assembling molecular architectures. acs.orgspringernature.com The terminal alkyne in this compound makes it an ideal candidate for integration into DCC systems, particularly through alkyne metathesis. rsc.org

Alkyne metathesis allows for the reversible formation of carbon-carbon triple bonds, leading to the creation of dynamic polymers, macrocycles, and molecular cages. acs.org By incorporating this compound into such systems, it would be possible to generate materials with tunable properties. The carboxylic acid group could serve as a recognition site or a point for further functionalization, while the chirality of the butanoic acid backbone could induce higher-order chiral structures in the resulting assemblies. The development of efficient catalysts for alkyne metathesis is crucial for advancing this area. acs.org

Exploration of Smart Materials with Stimuli-Responsive Properties

"Smart" or stimuli-responsive materials can change their properties in response to external triggers such as pH, light, or temperature. nih.govberkeley.eduyoutube.com The functional groups of this compound provide multiple handles for creating such materials.

The carboxylic acid moiety is inherently pH-responsive. At low pH, it will be protonated and neutral, while at higher pH, it will be deprotonated and negatively charged. This change in charge can be used to trigger conformational changes in polymers or to control the release of encapsulated molecules.

The alkyne group offers a versatile platform for post-synthesis modification via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govalliedacademies.orgiris-biotech.de This allows for the attachment of a wide range of functional molecules, including photo-responsive units (e.g., azobenzenes), temperature-responsive polymers (e.g., poly(N-isopropylacrylamide)), or bioactive ligands. rsc.org The ability to "click" different functionalities onto a polymer backbone containing this compound would enable the creation of multifunctional materials with tailored responses. For instance, polypeptides bearing pendant alkyne groups have been synthesized as precursors to complex macromolecular architectures via click chemistry. rsc.org

| Stimulus | Responsive Functional Group | Potential Application |

| pH | Carboxylic Acid | pH-triggered drug release, smart hydrogels. youtube.com |

| Light | Alkyne (via click modification with photo-isomers) | Photo-controlled actuators, reversible information storage. |

| Temperature | Alkyne (via click modification with thermo-responsive polymers) | Temperature-sensitive sensors, injectable hydrogels for tissue engineering. |

Advanced Theoretical Modeling for Predictive Design and Reaction Engineering

Computational chemistry and theoretical modeling can provide invaluable insights into the properties and reactivity of this compound, guiding experimental efforts. acs.orgacs.orgnih.gov Density Functional Theory (DFT) and other computational methods can be used to:

Predict Reaction Pathways and Transition States: Modeling the mechanisms of asymmetric synthesis or polymerization can help in optimizing reaction conditions and catalyst selection. acs.orgacs.org

Understand Non-Covalent Interactions: Simulating the binding of the chiral acid to a receptor can aid in the design of effective chiral recognition systems.

Elucidate Material Properties: Predicting the conformational behavior and electronic properties of polymers incorporating this monomer can accelerate the discovery of new materials with desired functionalities. Computational studies on propargyl ethers have been used to understand their cycloisomerization and other reactions. acs.orgacs.org

Collaborative Research at the Interface of Organic Chemistry and Emerging Technologies

The full potential of this compound will be realized through interdisciplinary collaborations. synorgfun.comuw.eduacs.orgresearchgate.net Organic chemists can focus on the synthesis and functionalization of the molecule, while materials scientists can explore its incorporation into novel devices and systems.

Organic Synthesis and Materials Science: Collaboration is key to designing and creating functional materials for applications in electronics, energy storage, and biomedicine. uw.edu

Chemistry and Biology: The chiral nature of the molecule suggests potential applications in biology and medicine, for example, as a building block for peptidomimetics or as a probe for biological processes. The alkyne group allows for bioorthogonal ligation, enabling the labeling and tracking of molecules in living systems. nih.goviris-biotech.de

Academia and Industry: Partnerships between academic research groups and industrial partners can facilitate the translation of fundamental discoveries into practical applications. acs.org

Concluding Remarks and Scholarly Outlook

Synthesis of Key Findings and Methodological Advances

While specific literature on the synthesis of 2-(Prop-2-ynyloxy)butanoic acid is not extensively documented, its preparation can be envisioned through established synthetic methodologies. A plausible and efficient route would involve the Williamson ether synthesis. This would entail the deprotonation of the hydroxyl group of a suitable 2-hydroxybutanoic acid derivative, such as ethyl 2-hydroxybutanoate (B1229357), using a strong base like sodium hydride, followed by nucleophilic substitution with propargyl bromide. Subsequent hydrolysis of the resulting ester would yield the target carboxylic acid.

Alternatively, the reaction could proceed via the alkylation of ethyl 2-bromobutanoate with propargyl alcohol in the presence of a suitable base. The choice of reaction conditions, including solvent and temperature, would be critical to optimize the yield and minimize potential side reactions.

The key to advancing the utility of this compound lies in the development of scalable and high-yielding synthetic protocols. Future methodological advancements could focus on enzymatic resolutions to obtain enantiomerically pure forms of this compound, which would be of particular interest for applications in medicinal chemistry and stereoselective synthesis.

Broader Significance of this compound as a Chemical Platform

The true significance of this compound lies in its bifunctional nature, which allows for orthogonal chemical modifications. The carboxylic acid and the terminal alkyne functionalities can be addressed independently, making it a highly versatile building block for the construction of more complex molecules. nih.gov

The carboxylic acid moiety can readily undergo a variety of transformations, including esterification, amidation, and conversion to the corresponding acid chloride. wikipedia.org These reactions allow for the covalent attachment of this building block to a wide range of molecules, including polymers, biomolecules, and surfaces.

The terminal alkyne group is a particularly valuable handle for modern organic synthesis. It is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. nih.govillinois.edu This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. nd.edu The alkyne can also participate in other important reactions such as Sonogashira coupling, hydroalkoxylation, and various cycloaddition reactions, further expanding its synthetic utility. organic-chemistry.orgmdpi.com

This dual reactivity makes this compound an ideal linker molecule for applications in drug discovery, materials science, and bioconjugation. uga.edu For instance, the carboxylic acid could be used to attach the molecule to a drug candidate, while the alkyne could be used to "click" on a targeting moiety or a fluorescent tag.

Vision for Future Research Contributions in the Chemical Sciences

The potential applications of this compound are vast and span multiple disciplines within the chemical sciences. Future research is envisioned to unlock the full potential of this promising building block.

In the realm of medicinal chemistry , this compound could be employed as a versatile linker for the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). The ability to orthogonally introduce different functionalities would be highly advantageous in the design of these complex therapeutic agents. Furthermore, butanoic acid derivatives themselves have been explored for their biological activities, suggesting that the core structure may also contribute to the pharmacological profile of its derivatives. acs.org

In materials science , this compound could be utilized as a monomer for the synthesis of functional polymers. The alkyne groups could be used for post-polymerization modification via click chemistry, allowing for the introduction of a wide range of functionalities and the creation of materials with tailored properties. It could also be used to functionalize surfaces, for example, by grafting it onto nanoparticles or solid supports for applications in catalysis or separation science.

In chemical biology , the ability to attach this molecule to biomolecules via its carboxylic acid and then use the alkyne for bioorthogonal labeling with fluorescent probes or affinity tags would be a powerful tool for studying biological processes in living systems. The propargyl group itself has been used as a protecting group in peptide synthesis, and its cleavage under specific conditions adds another layer of synthetic utility. nih.gov

The continued development of new synthetic methods and a deeper understanding of the reactivity of this bifunctional molecule will undoubtedly pave the way for its widespread adoption as a valuable tool in the chemist's arsenal (B13267) for constructing novel and functional molecular architectures. hilarispublisher.com

Q & A

Q. What are the recommended synthetic routes for 2-(Prop-2-ynyloxy)butanoic acid in laboratory settings?